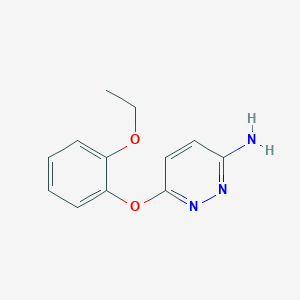

6-(2-Ethoxyphenoxy)pyridazin-3-amine

Descripción general

Descripción

6-(2-Ethoxyphenoxy)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry. This compound has a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethoxyphenoxy)pyridazin-3-amine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-yield reactions and scalable processes, would apply.

Análisis De Reacciones Químicas

Types of Reactions

6-(2-Ethoxyphenoxy)pyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

6-(2-Ethoxyphenoxy)pyridazin-3-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and neurological disorders.

Industry: Used in the development of agrochemicals and other industrial applications.

Mecanismo De Acción

The mechanism of action of 6-(2-Ethoxyphenoxy)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This compound may also interact with other molecular targets, such as enzymes or receptors, to exert its effects.

Comparación Con Compuestos Similares

Similar Compounds

Pyridazinone derivatives: These compounds share a similar core structure and exhibit a wide range of pharmacological activities.

Pyrimidine and pyrazine derivatives: These compounds are also diazines and have similar chemical properties.

Uniqueness

6-(2-Ethoxyphenoxy)pyridazin-3-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyridazine derivatives .

Actividad Biológica

6-(2-Ethoxyphenoxy)pyridazin-3-amine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and relevant research findings, including case studies and data tables.

This compound belongs to the class of pyridazinone derivatives, which have been shown to interact with various biological targets. Notably, it has the ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides such as cyclic AMP (cAMP) and cyclic GMP (cGMP) .

Key Mechanisms:

- Inhibition of PDE: By inhibiting PDE, this compound increases the levels of cAMP, leading to enhanced activation of protein kinase A (PKA), which subsequently influences gene expression and cellular metabolism .

- Calcium Ion Regulation: Some pyridazinone derivatives can inhibit calcium ion influx, a critical factor for platelet aggregation .

The compound exhibits significant biochemical activity by interacting with various enzymes and proteins. Its inhibition of PDE alters several cellular signaling pathways, impacting cell function and metabolism .

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 218.25 g/mol |

| Solubility | Soluble in organic solvents like DMSO |

| Target Enzymes | Phosphodiesterase (PDE), Protein Kinase A (PKA) |

| Biological Activity | Modulates cellular signaling pathways, influences metabolism |

Cellular Effects

The compound's effects on cellular processes are profound:

- Cell Signaling: By increasing cAMP levels, it activates PKA, leading to changes in gene expression and metabolic processes.

- Long-term Effects: Stability and degradation in laboratory settings influence its long-term efficacy. Studies indicate that prolonged exposure may lead to sustained changes in cellular signaling despite potential degradation over time .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

- Therapeutic Effects: Lower doses exhibit therapeutic benefits with minimal toxicity.

- Adverse Effects: Higher doses can induce toxicity and disrupt normal cellular functions. A specific dosage range is essential for achieving desired therapeutic outcomes without adverse effects .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyridazinone class:

- Antiproliferative Activity:

- PPAR Activation:

Table 2: Summary of Biological Activities from Related Studies

| Study Focus | Compound Type | Key Findings |

|---|---|---|

| Antiproliferative Activity | Phenoxy Derivatives | Inhibition of VEGFR pathways; significant IC50 values |

| PPAR Activation | Alkoxy Substituted Phenoxy Derivatives | Varied EC50 values; potential for Type 2 diabetes therapy |

Propiedades

IUPAC Name |

6-(2-ethoxyphenoxy)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-16-9-5-3-4-6-10(9)17-12-8-7-11(13)14-15-12/h3-8H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBMBUAQFFFCKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.